molecular formula C8H12O2 B12546087 3-Ethenyloxepan-2-one CAS No. 144162-04-9

3-Ethenyloxepan-2-one

Cat. No.: B12546087
CAS No.: 144162-04-9
M. Wt: 140.18 g/mol
InChI Key: KSLINXQJWRKPET-UHFFFAOYSA-N
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Description

3-Ethenyloxepan-2-one is a seven-membered cyclic ester (lactone) with an ethenyl (vinyl) substituent at the third position of the oxepan-2-one backbone. Its molecular formula is C₇H₁₀O₂, and it is structurally characterized by the presence of a conjugated ethenyl group, which influences its reactivity and physical properties.

Properties

CAS No.

144162-04-9

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-ethenyloxepan-2-one

InChI

InChI=1S/C8H12O2/c1-2-7-5-3-4-6-10-8(7)9/h2,7H,1,3-6H2

InChI Key

KSLINXQJWRKPET-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCOC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethenyloxepan-2-one can be synthesized through several methods. One common approach involves the Bayer-Villiger oxidation of cyclic ketones using peracids such as performic acid or meta-chloroperbenzoic acid. The reaction typically occurs in a solvent like methylene chloride at low temperatures (around -70°C) to yield the desired lactone .

Industrial Production Methods

Industrial production of 3-Ethenyloxepan-2-one may involve similar oxidation processes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyloxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Peracids like performic acid or meta-chloroperbenzoic acid.

    Reduction: Diisobutylaluminium hydride (DIBAL-H) in methylene chloride at low temperatures.

    Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted lactones or open-chain derivatives.

Scientific Research Applications

3-Ethenyloxepan-2-one has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Ethenyloxepan-2-one depends on its application. In polymerization reactions, the compound undergoes ring-opening polymerization to form long-chain polymers. The presence of the ethenyl group can influence the reactivity and properties of the resulting polymer. In biological systems, the compound’s effects would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Ethenyloxepan-2-one, comparisons are drawn with structurally related oxepan-2-one derivatives and other lactones. Key compounds include 3-Aminoazepan-2-one, 7-butyloxepan-2-one, and 6-Decanolide (a six-membered lactone analog).

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Notable Properties/Applications
3-Ethenyloxepan-2-one C₇H₁₀O₂ 3-ethenyl 126.15 High reactivity due to vinyl group; potential for ring-opening polymerization
3-Aminoazepan-2-one C₆H₁₂N₂O 3-amino 128.17 Intermediate in peptide synthesis; chiral applications in pharmaceuticals
7-Butyloxepan-2-one C₁₀H₁₈O₂ 7-butyl 170.25 Used in fragrance industry; hydrophobic character due to alkyl chain
6-Decanolide C₁₀H₁₈O₂ 6-membered lactone 170.25 Naturally occurring in dairy products; flavoring agent

Key Findings:

Reactivity: The ethenyl group in 3-Ethenyloxepan-2-one enhances electrophilic reactivity compared to alkyl-substituted analogs like 7-butyloxepan-2-one. This makes it more susceptible to addition reactions (e.g., with bromine or thiols) and polymerization under radical or ionic conditions . In contrast, 3-Aminoazepan-2-one exhibits nucleophilic behavior due to its amino group, enabling participation in peptide coupling or Schiff base formation .

Thermal Stability: Alkyl-substituted lactones (e.g., 7-butyloxepan-2-one) demonstrate higher thermal stability due to reduced ring strain and non-polar substituents. 3-Ethenyloxepan-2-one may undergo thermal decomposition at lower temperatures owing to conjugated double-bond strain .

Solubility: Hydrophilicity decreases with non-polar substituents. 3-Ethenyloxepan-2-one is expected to have moderate solubility in polar solvents (e.g., acetone), while 7-butyloxepan-2-one is more soluble in non-polar solvents (e.g., hexane) .

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